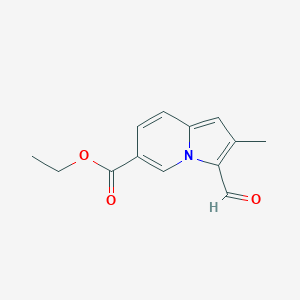
Ethyl 3-formyl-2-methylindolizine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formyl-2-methylindolizine-6-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the indolizine ring. The indolizine scaffold is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-formyl-2-methylindolizine-6-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the indolizine ring system. Subsequent formylation at the 3-position using formylating agents like Vilsmeier-Haack reagent (DMF and POCl3) yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. The use of automated reactors and in-line monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-2-methylindolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions
Major Products
Oxidation: Ethyl 3-carboxy-2-methylindolizine-6-carboxylate
Reduction: Ethyl 3-hydroxymethyl-2-methylindolizine-6-carboxylate
Substitution: Ethyl 3-formyl-2-substituted-indolizine-6-carboxylate
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, microbial infections, and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-formyl-2-methylindolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-formyl-2-methylindolizine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar structure but with a methoxy group at the 6-position instead of a formyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and an isobutoxy group, showing different biological activities.
Ethyl 3-formyl-2-methylindole-6-carboxylate: Lacks the indolizine ring, which may result in different chemical and biological properties.
Properties
CAS No. |
62103-42-8 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-formyl-2-methylindolizine-6-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-4-5-11-6-9(2)12(8-15)14(11)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
BOJOQHNRVXESRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=C2C=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















